molecular formula C9H5BrClNO2 B1274768 5-bromo-7-chloro-1H-indole-2-carboxylic Acid CAS No. 383132-31-8

5-bromo-7-chloro-1H-indole-2-carboxylic Acid

Cat. No. B1274768
CAS RN: 383132-31-8
M. Wt: 274.5 g/mol
InChI Key: KNMMKGRZJTYUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-chloro-1H-indole-2-carboxylic acid (BCICA) is a synthetic organic compound that is commonly used in scientific research. It is an important compound for the study of biochemical and physiological processes, as it has the potential to interact with various biological molecules. BCICA is also a useful compound for the synthesis of other compounds, and its properties make it useful for laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Sharma et al. (2020) outlines a regioselective synthesis strategy for indole carboxylic acid derivatives, demonstrating efficient methods for constructing these compounds which can be applied to 5-bromo-7-chloro-1H-indole-2-carboxylic acid synthesis (Sharma, P., Sharma, N., Kashyap, G., & Bhagat, S., 2020).

  • Molecular Docking Studies : Research by Reddy et al. (2022) explores the molecular docking of indole-2-carboxylic acid derivatives, which aids in predicting binding interactions with target proteins, an approach relevant for studying this compound (Reddy, G. G., Reddy, S. R., Reddy, C. V. R., Laxminarayana, E., & Reddy, B. S., 2022).

  • Crystal Structure Analysis : Mphahlele (2018) conducted a study on the crystal structure and hydrogen bonding of certain indole derivatives, providing insights into the structural properties that could be relevant to this compound (Mphahlele, M., 2018).

Material Science Applications

  • Electrode Material for Supercapacitors : Ma et al. (2015) investigated the effects of carboxylic substituent position on indole derivatives, which could be extended to study the electrochemical properties of this compound, making it a potential candidate for electrode materials in supercapacitors (Ma, X., Zhou, W., Mo, D., Hou, J., & Xu, J., 2015).

Chemical Interactions and Properties

Safety and Hazards

The compound is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Personal protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

Indole derivatives, such as 5-bromo-7-chloro-1H-indole-2-carboxylic acid, have attracted increasing attention in recent years due to their potential applications in the treatment of various diseases . Future research may focus on exploring these potential applications and developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

5-bromo-7-chloro-1H-indole-2-carboxylic Acid exhibits various biochemical properties that make it a valuable compound in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit various enzymes and proteins, leading to significant biological effects . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding interaction is crucial for the compound’s biological effects, as it can modulate key biochemical pathways and processes. Understanding the molecular mechanism of this compound is essential for developing targeted therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. Indole derivatives, including this compound, have shown varying degrees of stability and degradation under different experimental conditions . These temporal effects are important for understanding the compound’s behavior in biological systems and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant biological outcomes . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for developing safe and effective treatment strategies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to significant biological effects . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s biological effects, as it can influence key cellular processes and pathways.

properties

IUPAC Name

5-bromo-7-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMKGRZJTYUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383132-31-8
Record name 5-Bromo-7-chloro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.